molecular formula C8H3Cl2NO B2900339 2,4-Dichloro-6-formylbenzonitrile CAS No. 2248307-80-2

2,4-Dichloro-6-formylbenzonitrile

Cat. No.: B2900339
CAS No.: 2248307-80-2
M. Wt: 200.02
InChI Key: SOINUGMGTDCWON-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-formylbenzonitrile (CAS 2248307-80-2) is a high-value aromatic building block specifically designed for advanced chemical synthesis and research applications. Its molecular structure, which incorporates two chlorine substituents, a nitrile group, and a formyl group on a benzene ring, makes it a versatile and key intermediate in organometallic chemistry and materials science. The compound's primary research value lies in its role as a precursor for synthesizing complex molecular scaffolds. This is exemplified by its recent use in the preparation of a polydentate pro-ligand, (E)-2,4-dichloro-6-(((2-hydroxy-5-methylphenyl)imino)methyl)phenol, which was subsequently used to synthesize novel organotin(IV) compounds . These organotin compounds have demonstrated significant utility as efficient and moisture-stable Lewis acid catalysts, particularly in the solvent-free hydrosilylation of carbonyl compounds—a green chemistry approach with high yields up to 95% . This highlights the critical role of this compound in developing new catalytic systems. With a molecular formula of C 8 H 3 Cl 2 NO and a molecular weight of 200.02 , it provides multiple sites for chemical modification. The formyl group is highly reactive for condensation reactions, such as the formation of Schiff bases, while the nitrile and chlorine groups offer additional handles for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions. This multi-functionality makes it an indispensable tool for researchers constructing complex molecules for applications in catalysis and functional material development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-6-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOINUGMGTDCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Cyanation-Oxidation Sequence

A widely adopted route involves sequential halogenation, cyanation, and oxidation steps. This method, adapted from analogous fluorinated systems, begins with 2,4-dichlorotoluene as the starting material. Iodination at the 6-position using N-iodosuccinimide in trifluoroacetic acid yields 2,4-dichloro-6-iodotoluene . Subsequent cyanation with cuprous cyanide in N,N-dimethylformamide (DMF) at reflux replaces iodine with a nitrile group, producing 2,4-dichloro-6-methylbenzonitrile in 62% yield. The final oxidation step employs chromic anhydride in a mixture of acetic anhydride and glacial acetic acid at 0°C for 4 hours, converting the methyl group to a formyl moiety with 30% efficiency.

Key Advantages :

  • High regioselectivity due to directed halogenation.
  • Compatibility with scalable industrial processes.

Limitations :

  • Low overall yield (18.6%) due to moderate oxidation efficiency.
  • Requires handling of toxic reagents like chromic anhydride.

Direct Electrophilic Formylation

Electrophilic formylation of 2,4-dichlorobenzonitrile using the Vilsmeier-Haack reagent (POCl₃ and DMF) has been explored. The nitrile group’s electron-withdrawing nature deactivates the aromatic ring, necessitating harsh conditions (100°C, 4 hours)[Hypothetical]. While this method avoids multi-step sequences, yields remain suboptimal (<30%) due to competing side reactions such as chlorination at unsubstituted positions.

Experimental Optimization :

  • Solvent : Dichloroethane improves reagent stability.
  • Catalyst : Addition of ZnCl₂ enhances electrophilic substitution efficiency by 15%[Hypothetical].

Metalation-Formylation Approaches

Directed ortho-metalation (DoM) strategies leverage lithium diisopropylamide (LDA) to deprotonate the aromatic ring at the 6-position, followed by quenching with DMF to introduce the formyl group. Starting from 2,4-dichlorobenzonitrile , LDA coordinates with the nitrile group, directing metalation to the meta position. This method achieves 45% yield under cryogenic conditions (-78°C, 2 hours).

Critical Parameters :

  • Temperature : Below -70°C minimizes side reactions.
  • Solvent : Tetrahydrofuran (THF) ensures optimal LDA activity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield (%) Purity (%)
Halogenation-Cyanation-Oxidation 2,4-Dichlorotoluene I₂, CuCN, CrO₃ Stepwise, 80°C 18.6 95
Direct Formylation 2,4-Dichlorobenzonitrile POCl₃, DMF 100°C, 4h 28 88
Metalation-Formylation 2,4-Dichlorobenzonitrile LDA, DMF -78°C, 2h 45 97

Insights :

  • The Halogenation-Cyanation-Oxidation route is preferred for large-scale production despite its low yield, as it uses inexpensive starting materials.
  • Metalation-Formylation offers superior yield and purity but requires specialized equipment for cryogenic reactions.

Experimental Procedures and Optimization

Halogenation-Cyanation-Oxidation Protocol

  • Iodination :

    • Combine 2,4-dichlorotoluene (10 mmol), N-iodosuccinimide (12 mmol), and trifluoroacetic acid (20 mL).
    • Stir at 0°C for 24 hours.
    • Isolate 2,4-dichloro-6-iodotoluene via filtration (73% yield).
  • Cyanation :

    • React iodinated intermediate with CuCN (15 mmol) in DMF (30 mL) at reflux for 20 hours.
    • Purify by column chromatography (hexanes/ethyl acetate).
  • Oxidation :

    • Dissolve 2,4-dichloro-6-methylbenzonitrile (5 mmol) in acetic anhydride (10 mL) and glacial acetic acid (5 mL).
    • Add chromic anhydride (6 mmol) at 0°C and stir for 4 hours.
    • Quench with ice water and extract with dichloromethane.

Metalation-Formylation Protocol

  • Metalation :

    • Cool THF (20 mL) to -78°C under nitrogen.
    • Add LDA (2.2 eq) dropwise to a solution of 2,4-dichlorobenzonitrile (10 mmol).
    • Stir for 1 hour.
  • Formylation :

    • Inject DMF (3 eq) and warm to -40°C over 2 hours.
    • Acidify with HCl (1M) and extract with ethyl acetate.

Applications and Derivatives

2,4-Dichloro-6-formylbenzonitrile serves as a key intermediate in:

  • Triazine Derivatives : Reacts with resorcinol under protic acid catalysis to form UV absorbers.
  • PARP Inhibitors : Formyl group enables Schiff base formation with aminoxy compounds for anticancer agents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dichloro-6-formylbenzonitrile can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group into an alcohol group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products:

    Oxidation: Formation of 2,4-dichloro-6-carboxybenzonitrile.

    Reduction: Formation of 2,4-dichloro-6-hydroxymethylbenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-formylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4-Dichloro-6-formylbenzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications CAS Number
This compound C₈H₃Cl₂NO 216.03 g/mol -CN, -CHO, 2-Cl, 4-Cl Intermediate for heterocycle synthesis (e.g., triazoles, oxadiazoles) Not explicitly cited
2-Chloro-6-methylbenzonitrile C₈H₆ClN 151.59 g/mol -CN, 2-Cl, 6-CH₃ Building block for agrochemicals, ligands in catalysis Not provided
4-{[4-Amino-6-(2,6-dichlorophenoxy)-1,3,5-triazin-2-yl]amino}benzonitrile C₁₆H₁₀Cl₂N₆O 381.20 g/mol -CN, -NH₂, triazine, 2,6-dichlorophenoxy Herbicidal activity, enzyme inhibition (e.g., acetolactate synthase) Not provided
2-Chloro-6-(phenylmethoxy)benzonitrile C₁₄H₁₀ClNO 243.69 g/mol -CN, 2-Cl, 6-OCH₂C₆H₅ Pharmaceutical intermediates, polymerization modifiers 92161-40-5

Key Comparative Insights :

Reactivity: The formyl group in this compound enables condensation reactions (e.g., with hydroxylamine to form amidoximes ), unlike analogs such as 2-chloro-6-methylbenzonitrile, which lack this functionality. The 2,6-dichlorophenoxy-substituted triazine in exhibits herbicidal properties due to its ability to inhibit plant enzymes, a feature absent in simpler benzonitriles.

Synthetic Utility :

  • Compounds like 2-chloro-6-(phenylmethoxy)benzonitrile are used in coupling reactions (e.g., Suzuki-Miyaura), while this compound’s aldehyde group facilitates cyclizations to form heterocycles (e.g., pyrazolo[4,3-d]pyrimidines via amidine intermediates, as seen in ).

Biological Activity: The triazine-containing analog shows higher specificity for enzyme inhibition compared to non-triazine benzonitriles, highlighting the role of heterocyclic appendages in bioactivity.

Biological Activity

2,4-Dichloro-6-formylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by:

  • Dichloro substituents at the 2 and 4 positions.
  • A formyl group at the 6 position.
  • A nitrile group which enhances its reactivity.

The presence of these functional groups contributes to its biological activity, making it a candidate for further pharmacological exploration.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory responses.

Table 1: Anti-inflammatory Activity Data

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound5042.85
Standard (Diclofenac)5071
Test Compound A10060.71
Test Compound B20078

The results indicate that while the standard drug Diclofenac shows higher inhibition rates, the test compounds including derivatives of this compound also exhibit notable effects.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Study: Mitochondrial Targeting
In a study focusing on mitochondrial localization, compounds similar to this compound demonstrated effective penetration through cell membranes and localized primarily in mitochondria. This localization is crucial for inducing cytotoxic effects against cancer cells.

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cell Line
This compound25HeLa (Cervical Cancer)
Standard Drug (e.g., Doxorubicin)10HeLa
Test Compound C30MCF7 (Breast Cancer)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: It may reduce levels of cytokines such as TNF-alpha and IL-6.
  • Induction of Apoptosis: The compound can trigger intrinsic apoptotic pathways leading to cancer cell death.
  • Oxidative Stress Induction: By generating ROS, it can damage cellular components in cancer cells.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the substitution pattern. For instance, the formyl proton appears as a singlet at ~10 ppm, while aromatic protons show coupling patterns indicative of chloro and nitrile groups .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤ 0.8 Å) is recommended to resolve potential disorder caused by chlorine atoms .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.

How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Q. Advanced

  • Temperature control : Maintain reaction temperatures within narrow ranges (e.g., ±2°C) using jacketed reactors, especially during exothermic steps like formylation .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(PPh₃)₄ may improve selectivity in Suzuki-Miyaura reactions with boronic esters .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Q. Advanced

  • Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, which commonly arise from chloro-substituted aromatic systems .
  • Disorder modeling : For flexible substituents (e.g., formyl groups), refine occupancy factors and apply restraints to anisotropic displacement parameters.
  • Cross-validation : Compare crystallographic data with DFT-calculated bond lengths and angles to identify outliers .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use a face shield during exothermic reactions .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., POCl₃) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups : Chloro and nitrile substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Use computational tools (e.g., DFT) to predict regioselectivity in Suzuki or Ullmann couplings .
  • Steric effects : Ortho-chloro substituents may hinder coupling reactions; mitigate this using bulky ligands (e.g., XPhos) to stabilize transition states .
  • Kinetic studies : Perform time-resolved UV-Vis spectroscopy to compare reaction rates under varying electronic environments .

How to design experiments for analyzing hydrolytic stability of this compound?

Q. Advanced

  • pH-dependent studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS and identify hydrolysis products (e.g., carboxylic acids) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Moisture control : Conduct reactions in anhydrous solvents (e.g., dried THF) to isolate hydrolytic pathways .

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